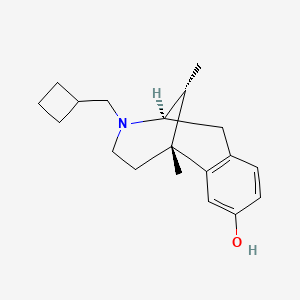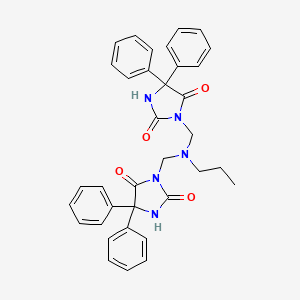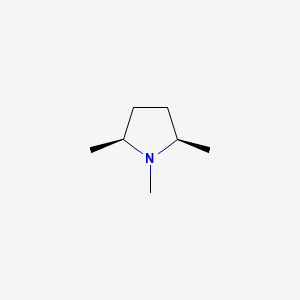
(2R,5S)-1,2,5-Trimethylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-1,2,5-Trimethylpyrrolidine is a chiral organic compound that belongs to the class of pyrrolidines This compound is characterized by its unique stereochemistry, with three methyl groups attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1,2,5-Trimethylpyrrolidine can be achieved through several methods. One common approach involves the use of chiral starting materials and stereoselective reactions. For example, the reaction of (S)-proline with pivalaldehyde in the presence of trifluoroacetic acid can yield (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one, which can then be further modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-1,2,5-Trimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the methyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce fully saturated compounds.
Scientific Research Applications
(2R,5S)-1,2,5-Trimethylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (2R,5S)-1,2,5-Trimethylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-2,5-Diethylpiperazine: Similar in structure but with ethyl groups instead of methyl groups.
(2R,5S)-Linalyl oxide: A monoterpenoid with different functional groups but similar stereochemistry.
(2R,5S)-2,5-Dimethylpiperazine-1,4-diium dinitrate: An inorganic-organic hybrid material with similar stereochemistry .
Uniqueness
(2R,5S)-1,2,5-Trimethylpyrrolidine is unique due to its specific arrangement of methyl groups and its chiral nature. This stereochemistry imparts distinct chemical and physical properties, making it valuable in asymmetric synthesis and as a chiral auxiliary in various reactions.
Properties
CAS No. |
18887-24-6 |
|---|---|
Molecular Formula |
C7H15N |
Molecular Weight |
113.20 g/mol |
IUPAC Name |
(2S,5R)-1,2,5-trimethylpyrrolidine |
InChI |
InChI=1S/C7H15N/c1-6-4-5-7(2)8(6)3/h6-7H,4-5H2,1-3H3/t6-,7+ |
InChI Key |
OAVDTRCBGZNDIN-KNVOCYPGSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1C)C |
Canonical SMILES |
CC1CCC(N1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



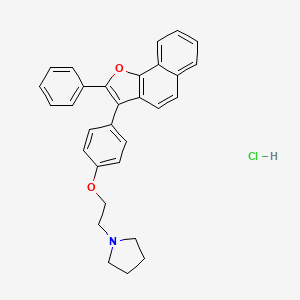
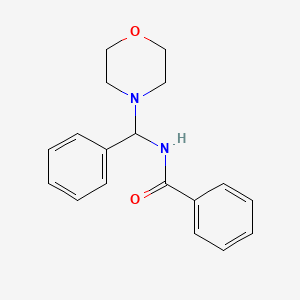


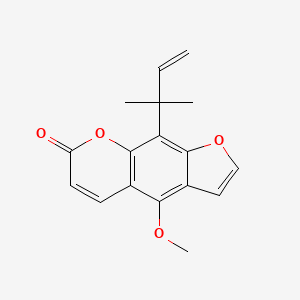
![benzyl N-[2-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate](/img/structure/B14700611.png)
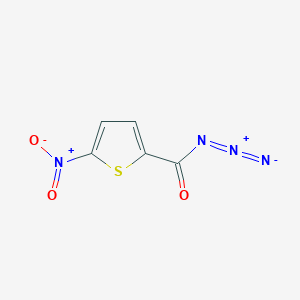
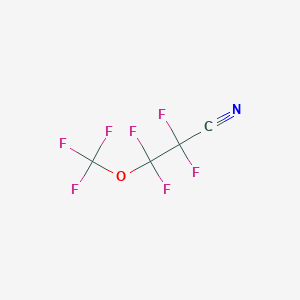
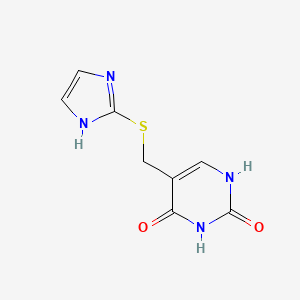
silane](/img/structure/B14700649.png)
